N,N-diallyl-2,2,2-trichloroacetamide
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Overview
Description
N,N-diallyl-2,2,2-trichloroacetamide: is an organic compound characterized by the presence of two allyl groups attached to the nitrogen atom of the amide group and a trichloromethyl group attached to the carbonyl carbon. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2,2,2-trichloroacetamide typically involves the reaction of diallylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-diallyl-2,2,2-trichloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl groups can undergo oxidation to form epoxides or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of N,N-diallyl-2,2,2-triazidoacetamide or N,N-diallyl-2,2,2-trithiocarbamoylacetamide.
Oxidation Reactions: Formation of this compound epoxide.
Reduction Reactions: Formation of N,N-diallyl-2,2,2-trichloroethanol.
Scientific Research Applications
N,N-diallyl-2,2,2-trichloroacetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diallyl-2,2,2-trichloroacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The trichloromethyl group can also participate in electrophilic reactions, contributing to its biological effects.
Comparison with Similar Compounds
N,N-diallyl-2,2,2-trifluoroacetamide: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.
N,N-diallyl-2,2,2-dichloroacetamide: Contains a dichloromethyl group instead of a trichloromethyl group.
N,N-diallyl-2,2,2-bromoacetamide: Contains a bromomethyl group instead of a trichloromethyl group.
Uniqueness: N,N-diallyl-2,2,2-trichloroacetamide is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
2,2,2-trichloro-N,N-bis(prop-2-enyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO/c1-3-5-12(6-4-2)7(13)8(9,10)11/h3-4H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLMEOAIBNBGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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